molecular formula C12H16ClNO2 B1434510 Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride CAS No. 1956309-44-6

Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride

Cat. No. B1434510
CAS RN: 1956309-44-6
M. Wt: 241.71 g/mol
InChI Key: WHSIBJZKBMEFNO-UHFFFAOYSA-N
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Description

“Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1956309-44-6 . It has a molecular weight of 241.72 . The compound is a solid under normal conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO2.ClH/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9;/h5-7,11H,2-4,13H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Serotonergic and Dopaminergic System Effects

  • A study by Stjernlöf et al. (1993) synthesized derivatives of tetrahydronaphthalene, including the 8-amino isomer, and found them to influence the central serotonergic (5-HT1A) and dopaminergic (D2) systems. The 8-amino derivative showed a lower affinity for D2 and 5-HT1A receptors compared to its phenolic counterparts, indicating its potential impact on neurotransmitter systems Stjernlöf et al..

Synthesis Techniques

  • Göksu et al. (2003) outlined a synthesis method for 2-amino-tetrahydronaphthalene starting from naphthalene-2,3-diol. This method includes steps like methylation and Friedel-Crafts acylation, showcasing the chemical process of producing similar tetrahydronaphthalene derivatives Göksu et al..

Tumor Inhibitory and Antioxidant Activity

  • Research by Hamdy et al. (2013) synthesized new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives and found that some derivatives exhibited significant tumor inhibitory activity against liver cancer cells and antioxidant activity. This suggests the potential of tetrahydronaphthalene derivatives in cancer treatment and oxidative stress reduction Hamdy et al..

Potential in Cardiovascular Agents

  • A study by Miyake et al. (1983) involved synthesizing 2-(N-Substituted amino)-6-hydroxy-tetrahydronaphthalen derivatives as part of research for useful cardiovascular agents. The derivatives were tested for vasodilating activity, indicating their potential application in treating cardiovascular conditions Miyake et al..

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Biochemical Analysis

Biochemical Properties

Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as acetylcholinesterase and monoamine oxidase, influencing their activity. The compound binds to the active sites of these enzymes, inhibiting their function and leading to an accumulation of neurotransmitters in the synaptic cleft. This interaction is crucial for understanding the compound’s potential therapeutic applications in neurological disorders .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters. The compound modulates gene expression by altering the transcriptional activity of genes involved in neurotransmitter synthesis and degradation. Additionally, it impacts cellular metabolism by affecting the energy production pathways in neurons .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules. The compound inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine. This inhibition results in increased acetylcholine levels, enhancing cholinergic signaling. Similarly, the compound inhibits monoamine oxidase, leading to elevated levels of monoamine neurotransmitters such as serotonin and dopamine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C). It degrades over time when exposed to moisture and higher temperatures. Long-term studies have shown that the compound’s effects on cellular function diminish as it degrades, highlighting the importance of proper storage conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects by enhancing neurotransmitter levels and improving cognitive function. At high doses, it can cause toxic effects such as neurotoxicity and oxidative stress. These adverse effects are dose-dependent and highlight the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to neurotransmitter synthesis and degradation. It interacts with enzymes such as acetylcholinesterase and monoamine oxidase, affecting the metabolic flux of neurotransmitters. The compound’s influence on these pathways can lead to changes in metabolite levels, impacting overall neurotransmitter balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound is taken up by neurons via specific transporters and accumulates in regions with high neurotransmitter activity. This localization is crucial for its effects on neurotransmitter levels and signaling .

Subcellular Localization

This compound is localized in specific subcellular compartments, particularly in synaptic vesicles and the cytoplasm of neurons. This localization is directed by targeting signals and post-translational modifications that guide the compound to its sites of action. The subcellular distribution of the compound is essential for its activity and function in modulating neurotransmitter levels .

properties

IUPAC Name

methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9;/h5-7,11H,2-4,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSIBJZKBMEFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCCC2N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride
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Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride
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Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride
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Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride
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Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride

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